molecular formula C23H25N3O4 B11611630 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline

Cat. No.: B11611630
M. Wt: 407.5 g/mol
InChI Key: WKLHIVOOXGVAHH-UHFFFAOYSA-N
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Description

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline is a complex organic compound with the molecular formula C23H25N3O4 and a molecular weight of 407.47 g/mol . This compound is known for its unique structural features, which include a quinoline core and a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl group. It is used primarily in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with the 3,4,5-trimethoxybenzoyl group.

    Coupling with Quinoline: The functionalized piperazine is then coupled with a quinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or benzoyl derivatives.

    Substitution: Piperazine derivatives with various substituents replacing the benzoyl group.

Mechanism of Action

The mechanism of action of 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the piperazine ring can interact with various enzymes, potentially inhibiting their activity. The trimethoxybenzoyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline is unique due to its combination of a quinoline core, a piperazine ring, and a trimethoxybenzoyl group.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

(4-quinolin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H25N3O4/c1-28-19-14-17(15-20(29-2)22(19)30-3)23(27)26-12-10-25(11-13-26)21-9-8-16-6-4-5-7-18(16)24-21/h4-9,14-15H,10-13H2,1-3H3

InChI Key

WKLHIVOOXGVAHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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